molecular formula C11H20N4O2S B13866074 3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide

3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide

Cat. No.: B13866074
M. Wt: 272.37 g/mol
InChI Key: JXEABKAHVSYGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a benzenesulfonamide moiety. Its molecular formula is C11H19N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-nitrobenzenesulfonamide with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells, and its inhibition can disrupt cellular homeostasis, leading to apoptosis in cancer cells. The molecular targets include the active site of CA IX, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(propylamino)benzenesulfonamide
  • 3,3’-Iminobis(N,N-dimethylpropylamine)

Uniqueness

3-Amino-4-(3-(dimethylamino)propylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit CA IX over other carbonic anhydrases makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H20N4O2S

Molecular Weight

272.37 g/mol

IUPAC Name

3-amino-4-[3-(dimethylamino)propylamino]benzenesulfonamide

InChI

InChI=1S/C11H20N4O2S/c1-15(2)7-3-6-14-11-5-4-9(8-10(11)12)18(13,16)17/h4-5,8,14H,3,6-7,12H2,1-2H3,(H2,13,16,17)

InChI Key

JXEABKAHVSYGDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C(C=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.